molecular formula C20H24N2O3 B4799645 Methyl 4-[({1-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)amino]benzoate

Methyl 4-[({1-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)amino]benzoate

Cat. No.: B4799645
M. Wt: 340.4 g/mol
InChI Key: UEOIKFQRWGKQQG-UHFFFAOYSA-N
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Description

Methyl 4-[({1-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a carbamoyl group, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({1-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:

    Esterification: The benzoic acid derivative is reacted with methanol in the presence of an acid catalyst to form the methyl benzoate ester.

    Carbamoylation: The ester is then reacted with an isocyanate derivative to introduce the carbamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction conditions ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[({1-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-[({1-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may influence intracellular signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Methyl 4-[({1-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)amino]benzoate can be compared with other similar compounds to highlight its uniqueness:

    Methyl 4-aminobenzoate: Lacks the carbamoyl and isopropyl-substituted phenyl groups, resulting in different chemical and biological properties.

    Ethyl 4-[({1-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)amino]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its reactivity and solubility.

    Methyl 4-[({1-[4-(methyl)phenyl]ethyl}carbamoyl)amino]benzoate: Contains a methyl-substituted phenyl group instead of an isopropyl group, leading to different steric and electronic effects.

Properties

IUPAC Name

methyl 4-[1-(4-propan-2-ylphenyl)ethylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-13(2)15-5-7-16(8-6-15)14(3)21-20(24)22-18-11-9-17(10-12-18)19(23)25-4/h5-14H,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOIKFQRWGKQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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